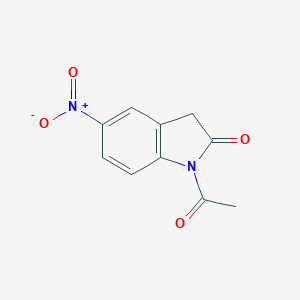

1-Acétyl-5-nitroindolin-2-one

Vue d'ensemble

Description

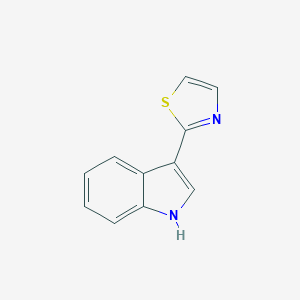

1-Acetyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Applications De Recherche Scientifique

1-Acetyl-5-nitroindolin-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

The primary target of 1-Acetyl-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division and growth.

Mode of Action

1-Acetyl-5-nitroindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition disrupts the process of DNA replication, leading to DNA damage and ultimately cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway. By inhibiting topoisomerase IV, 1-Acetyl-5-nitroindolin-2-one prevents the separation of replicated DNA strands . This disruption leads to DNA damage and halts the cell division process, affecting the growth and proliferation of cells .

Pharmacokinetics

This facilitates in vivo reduction, which is crucial for its mode of action .

Result of Action

The result of 1-Acetyl-5-nitroindolin-2-one’s action is the inhibition of cell growth and proliferation due to DNA damage . This makes it a potent agent against bacteria, including drug-resistant strains .

Analyse Biochimique

Biochemical Properties

They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Some indolin-2-one compounds have shown potent activities against aerobic bacteria . This suggests that 1-Acetyl-5-nitroindolin-2-one may also have significant effects on cellular processes.

Molecular Mechanism

It has been suggested that indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action: the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication, and the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-nitroindolin-2-one can be synthesized through a multi-step process involving the nitration of indolin-2-one followed by acetylation. The nitration step typically involves the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-nitroindolin-2-one is then acetylated using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of 1-acetyl-5-nitroindolin-2-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The indolin-2-one core can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-Acetyl-5-aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives.

Oxidation: Oxidized indolin-2-one derivatives.

Comparaison Avec Des Composés Similaires

- 1-Acetyl-3-nitroindolin-2-one

- 1-Acetyl-5-aminoindolin-2-one

- 5-Nitroindolin-2-one

Uniqueness: 1-Acetyl-5-nitroindolin-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct reactivity and biological activities. Its dual mechanism of action, involving both DNA damage and enzyme inhibition, sets it apart from other similar compounds .

Propriétés

IUPAC Name |

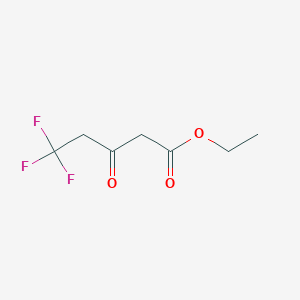

1-acetyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVFIMXPGSTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385586 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114985-63-6 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)